5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Description
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1-methyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-17-10-8(11(19)16-13(17)21)9(14-12(20)15-10)6-2-4-7(18)5-3-6/h2-5,9,18H,1H3,(H2,14,15,20)(H,16,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFBCYNWQFXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound has been achieved through various methodologies. One notable approach involves the use of N-uracil amidines and methylarenes under metal-free conditions, employing a TBHP-mediated oxidative coupling process. This method is characterized by its operational simplicity and broad substrate scope, allowing for the efficient production of tetrasubstituted pyrimido[4,5-d]pyrimidines .
Biological Properties
The biological activity of this compound has been extensively studied. Key findings include:
- Anticancer Activity : This compound exhibits potent anticancer properties. For instance, derivatives of pyrimidines have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship indicates that modifications at specific positions enhance anticancer efficacy .
- Antimicrobial Activity : Research indicates that pyrimidine derivatives possess antimicrobial properties against a range of pathogens. The synthesized compounds have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have reported effective inhibition against strains like E. coli and S. aureus .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. Pyrimidine derivatives are often explored for their potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of this compound and its analogs:
- Anticancer Study : A study evaluated the cytotoxicity of various pyrimidine derivatives on HepG2 (liver cancer) and HCT-116 (colon cancer) cells. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents .
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, synthesized pyrimidines were tested against multiple microbial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low microgram range, indicating strong antimicrobial potential .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in various diseases. Notably:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit the proliferation of A549 lung cancer cells through mitochondrial-dependent mechanisms .
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens. In vitro studies revealed that derivatives of this compound exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent .
Biological Research Applications
The biological activity of 5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione has been explored in various research contexts:
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. It has been documented to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. This inhibition could have implications for the treatment of diseases such as cancer and autoimmune disorders.
- Mechanistic Studies : Investigations into the molecular mechanisms underlying its biological effects have revealed interactions with specific targets within cellular pathways. For example, its ability to modulate kinase activity suggests potential roles in signaling pathways relevant to cell growth and survival .
Synthetic Chemistry Applications
In synthetic chemistry, the compound serves as a valuable intermediate for the development of novel pharmaceuticals:
- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently. The multicomponent reaction involving phenylglyoxal hydrate and 1,3-dimethylbarbituric acid is one such method that has been optimized for yield and purity .
- Derivatives Development : The structural features of this compound allow for the derivation of numerous analogs with potentially enhanced biological activities. Researchers are actively exploring modifications that could improve efficacy or reduce side effects in therapeutic applications .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis through mitochondrial pathways |
| MCF-7 (Breast) | 8.0 | Cell cycle arrest and apoptosis |
Table 2: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | [Source] |
| Escherichia coli | 18 | [Source] |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on various cancer cell lines. Results indicated significant reduction in cell viability and induction of apoptosis in A549 lung cancer cells through activation of caspase pathways.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, derivatives were tested against common pathogens. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves multicomponent reactions (MCRs) under green catalytic conditions. A representative protocol from the literature involves:
-
Reactants :
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4-Hydroxybenzaldehyde (hydroxyphenyl precursor)
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Methyl-substituted urea (introducing the 1-methyl group)
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Barbituric acid (core pyrimidine scaffold contributor)
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Catalyst : [DBN][HSO4] ionic liquid (20 mol%) under microwave irradiation (280 W, 7 min) .
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Mechanism :
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Nucleophilic activation : The ionic liquid activates barbituric acid for nucleophilic attack on the aldehyde.
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Cyclocondensation : Sequential dehydration and intramolecular cyclization form the fused pyrimido[4,5-d]pyrimidine ring.
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Methylation : Post-synthetic methylation at the N1 position introduces the methyl group .
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Yield : 81% (analogous to compound 4l in Table 1) .
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its:
-
Hydroxyphenyl group :
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Pyrimidine core :
Example reaction :
Comparative Reaction Data
Reactivity trends for pyrimido[4,5-d]pyrimidine derivatives are summarized below:
Catalytic and Solvent Effects
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Ionic liquids : [DBN][HSO4] enhances reaction rates by stabilizing intermediates via hydrogen bonding .
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Microwave irradiation : Reduces reaction time from hours to minutes (7 min vs. 24 h conventional) .
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Solvent-free conditions : Improve atom economy and reduce waste .
Mechanistic Insights
The formation of the fused pyrimidine ring proceeds via:
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Knoevenagel condensation : Between aldehyde and barbituric acid.
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Michael addition : Urea attacks the α,β-unsaturated intermediate.
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Cyclization : Intramolecular dehydration forms the tricyclic system .
Key intermediates (confirmed by
H NMR and
C NMR):
Stability and Degradation
Q & A
Basic Research Questions
Q. What standard analytical techniques are used to characterize 5-(4-hydroxyphenyl)-1-methyl-dihydropyrimido[4,5-d]pyrimidinetrione?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign proton environments using NMR (e.g., aromatic protons at δ 7.21–7.34 ppm, NH signals at δ 10.99 ppm) and NMR for carbonyl and heterocyclic carbons .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at 1748–1651 cm, hydroxyl groups at 3486 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via [M+H] peaks (e.g., m/z = 274) .
- Elemental Analysis : Verify purity and stoichiometry (e.g., C 52.55%, H 3.64%, N 20.43%) .
Q. What synthetic routes are reported for dihydropyrimido-pyrimidinetrione derivatives?
- Methodological Answer :
- Multi-component reactions : Use substituted phenols or amines with cyclic ketones under reflux conditions in acetone or methanol. For example, condensation of 4-hydroxyphenyl derivatives with methyl-substituted ketones in the presence of thiocyanate catalysts .
- Green chemistry approaches : Optimize solvent-free or low-toxicity solvent systems (e.g., ethanol/water mixtures) to improve sustainability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- Comparative analysis : Cross-reference NMR and IR data of analogs (e.g., 5-(4-methoxyphenyl) derivatives show methyl group shifts at δ 3.77 ppm) to identify substituent effects .
- Crystallographic validation : Use X-ray diffraction (as in 5-(4-methoxyphenyl)-2-methylthio derivatives) to confirm stereochemistry and resolve ambiguities in NH/OH proton assignments .
Q. What strategies improve synthetic yield and purity of dihydropyrimido-pyrimidinetriones?
- Methodological Answer :
- Catalyst optimization : Test Lewis acids (e.g., ZnCl) or deep eutectic solvents (e.g., choline chloride-based systems) to enhance reaction efficiency .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to prevent side reactions like over-oxidation or ring-opening .
- Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization (methanol/water) to isolate high-purity products .
Q. How can computational methods guide the design of biologically active analogs?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity with biological targets (e.g., mutant SOD1 for neurodegenerative diseases) .
- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina, validated against experimental EC values (e.g., 3.36 μM for aggregation inhibition) .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental spectroscopic results?
- Methodological Answer :
- Error analysis : Check for solvent effects (e.g., DMSO vs. CDCl) on NMR chemical shifts .
- Spectral simulation : Use tools like ACD/Labs or ChemDraw to predict NMR shifts and compare with experimental data .
Biological Activity Assessment
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial testing : Follow agar diffusion protocols against Gram-positive/negative strains, referencing inhibition zones of analogs (e.g., 5g derivatives with 54.7% yield) .
- Protein aggregation assays : Use thioflavin-T fluorescence to quantify inhibition of amyloid fibril formation, correlating with EC values (e.g., 3.36 μM for mutant SOD1 inhibition) .
Safety and Handling
Q. What safety protocols are recommended for handling dihydropyrimidinetriones?
- Methodological Answer :
- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- First aid measures : For inhalation exposure, administer artificial respiration and consult a physician; rinse skin/eyes with water for 15+ minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
